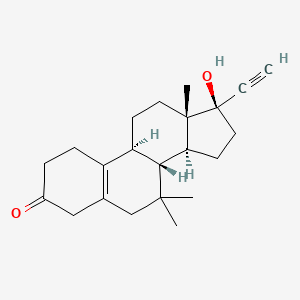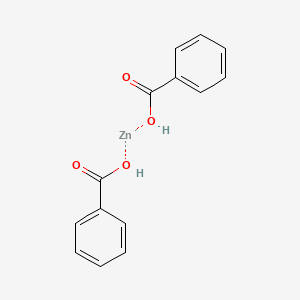
Zinkbenzoat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc benzoate is an organic metal salt with the chemical formula ( \text{Zn(C}_7\text{H}_5\text{O}_2\text{)}_2 ). It appears as a white powder and is very slightly soluble in water . Zinc benzoate is commonly used in food and feed additives as a preservative and source of zinc. It also serves as an antiseptic, anti-animalcule, and anti-freezing agent in various industries, including food, medicine, tobacco, plating, printing, and dyeing .
Preparation Methods
Zinc benzoate can be synthesized through various methods. One common method involves the reaction of benzoic acid with zinc oxide or zinc hydroxide in a mixed solvent. The process includes heating and stirring the mixture until the benzoic acid is completely dissolved, followed by the addition of zinc oxide or zinc hydroxide powder. A catalyst is then added, and the reaction is allowed to proceed for several hours. The product is obtained by cooling, filtering, and drying .
Another method involves the reaction of sodium benzoate with zinc chloride in an aqueous solution. The zinc benzoate precipitates out of the solution and is collected by filtration, washed with water, and dried .
Chemical Reactions Analysis
Zinc benzoate undergoes various chemical reactions, including:
Oxidation: Zinc benzoate can be oxidized to form zinc oxide and benzoic acid.
Reduction: It can be reduced to form zinc metal and benzoic acid.
Substitution: Zinc benzoate can undergo substitution reactions where the benzoate group is replaced by other ligands.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed from these reactions include zinc oxide, benzoic acid, and substituted zinc complexes .
Scientific Research Applications
Zinc benzoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of zinc benzoate involves its interaction with biological molecules. Zinc ions released from zinc benzoate can inhibit the activity of enzymes such as monoamine oxidase-A (MAO-A), which plays a role in the metabolism of neurotransmitters like serotonin and norepinephrine . This inhibition can alter the levels of these neurotransmitters in the central nervous system, affecting various physiological processes.
Comparison with Similar Compounds
Zinc benzoate can be compared with other zinc carboxylates, such as zinc acetate, zinc citrate, and zinc gluconate. These compounds share similar properties, such as being sources of zinc and exhibiting antimicrobial activity. zinc benzoate is unique in its specific applications as a preservative, antiseptic, and heat stabilizer .
Similar compounds include:
- Zinc acetate
- Zinc citrate
- Zinc gluconate
- Zinc 4-aminobenzoate
Conclusion
Zinc benzoate is a versatile compound with a wide range of applications in various fields, including chemistry, biology, medicine, and industry. Its unique properties and ability to undergo various chemical reactions make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C14H12O4Zn |
|---|---|
Molecular Weight |
309.6 g/mol |
IUPAC Name |
benzoic acid;zinc |
InChI |
InChI=1S/2C7H6O2.Zn/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9); |
InChI Key |
TYESNCFSJHPNCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


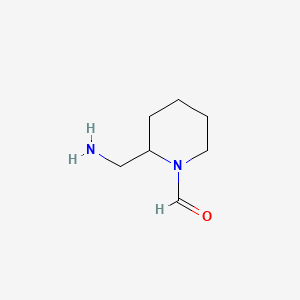

![(1R,4S)-bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid](/img/structure/B13836598.png)

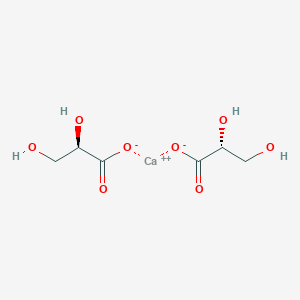
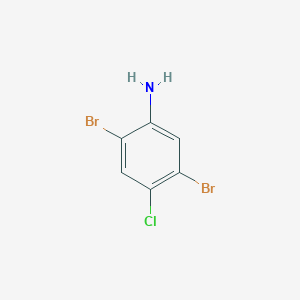
![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[2-(methylaminomethyl)phenyl]borinic acid](/img/structure/B13836610.png)
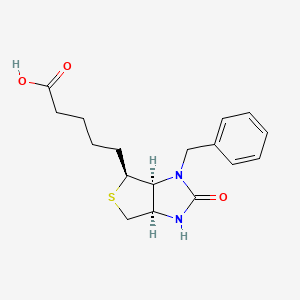
![3-[2-(3,4-Dihydroxyphenyl)ethylamino]prop-2-enal](/img/structure/B13836622.png)
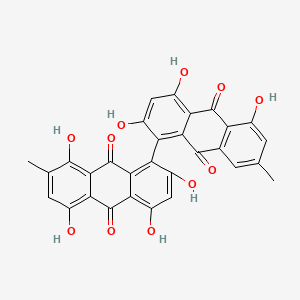
![4-[1-Chloro-2-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethyl]phenol](/img/structure/B13836638.png)

